molecular formula C6H10N2O4 B554650 Suc-gly-NH2 CAS No. 200863-20-3

Suc-gly-NH2

Cat. No.: B554650
CAS No.: 200863-20-3
M. Wt: 174.15 g/mol
InChI Key: BBUFVFQEJADKHT-UHFFFAOYSA-N
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Description

Suc-Gly-NH2 (Succinyl-Glycine Amide) is a synthetic compound widely used in biochemical research, particularly in nucleic acid amplification techniques such as Loop-Mediated Isothermal Amplification (LAMP). Its structure consists of a glycine residue linked to a succinyl group and an amide terminus (CAS: 200863-20-3) . This compound is integral to specialized reagent kits for pathogen detection, where it likely functions as a stabilizing agent or co-factor in enzyme-mediated reactions . Its small molecular size, water solubility, and compatibility with biological systems make it suitable for high-precision diagnostic assays.

Properties

IUPAC Name

4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUFVFQEJADKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Systems and Protocols

A representative procedure involves activating succinic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Glycine amide is then added at −5°C to minimize side reactions, followed by stirring at room temperature for 12–16 hours. Yields of 82–89% are reported after chromatographic purification.

Key Advantages:

  • Avoids anhydride handling, enhancing safety.

  • Enables precise stoichiometric control (1:1 acid-to-amine ratio).

Solvent and Temperature Optimization

Non-polar solvents like acetonitrile (MeCN) improve reaction efficiency by reducing hydrolysis. Thermal amidation at 80–100°C in sealed tubes reduces reaction times to 5–24 hours. Post-reaction workup with Amberlyst ion-exchange resins removes excess reagents, simplifying purification.

Thermal Amidation in Solvent Systems

Thermal methods eliminate coupling reagents, relying on elevated temperatures to drive amide bond formation between succinic acid and glycine amide.

Procedure and Yield

In a typical protocol, equimolar succinic acid and glycine amide are dissolved in MeCN (0.5 M) and heated to 100°C for 24 hours. The reaction mixture is treated with Amberlyst A-26(OH) and Amberlite IRA743 to sequester unreacted acids and amines, yielding Suc-gly-NH2 in 70–78% purity. Further purification via crystallization from ethanol/water mixtures elevates purity to >95%.

Comparative Efficiency

Thermal amidation avoids costly coupling agents but requires stringent temperature control to prevent decarboxylation. Side products like succinimide (from intramolecular cyclization) are observed at temperatures exceeding 110°C.

Purification and Characterization Techniques

Crystallization and Chromatography

Industrial-scale production employs gradient crystallization using ethanol/water (3:1 v/v) to isolate this compound. Laboratory-scale purification utilizes reverse-phase chromatography (C18 columns) with acetonitrile/water mobile phases. Purity levels exceeding 99% are achievable, as verified by HPLC (retention time: 4.2 min, 220 nm).

Spectroscopic Characterization

  • NMR (D₂O): δ 2.45 (t, 2H, -CH₂-COOH), 3.10 (d, 2H, -CH₂-CONH₂), 4.05 (s, 2H, -NH-CO-).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II).

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Classical Anhydride68–75%95–98%LowHigh
Coupling Reagent82–89%>99%HighModerate
Thermal Amidation70–78%95–97%ModerateHigh

The classical method remains optimal for bulk production, while coupling reagent-based synthesis suits high-purity applications. Thermal approaches balance cost and efficiency but require rigorous process control.

Industrial-Scale Production Considerations

Industrial synthesis integrates continuous-flow reactors to enhance mixing and heat transfer during succinic anhydride-glycine reactions. In-line pH monitoring and automated crystallization systems reduce batch variability. Post-synthesis, spray drying produces free-flowing powders with consistent particle size (D90 < 50 µm) .

Chemical Reactions Analysis

Types of Reactions

Succinyl-glycine-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amide group in succinyl-glycine-amide can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under mild conditions to prevent over-reduction.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amide group. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions result in various derivatives, depending on the nucleophile involved .

Scientific Research Applications

Succinyl-glycine-amide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active peptides.

    Medicine: Succinyl-glycine-amide is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: The compound is utilized in the production of various industrial products, such as polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of succinyl-glycine-amide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Suc-Gly-NH2 belongs to a class of succinylated amino acid derivatives. Below, we compare its properties and applications with those of analogous compounds.

Structural Analogs

Suc-Ala-NH2 (Succinyl-Alanine Amide)
  • Structure : Alanine replaces glycine in the backbone.
  • Applications: Less prevalent in diagnostic kits due to lower compatibility with enzymatic workflows .
Suc-β-Ala-NH2 (Succinyl-β-Alanine Amide)
  • Structure : β-alanine (a three-carbon backbone) instead of glycine.
  • Key Differences : Extended carbon chain enhances stability at higher temperatures but may sterically hinder interactions in enzyme-binding pockets.
  • Applications : Used in thermostable enzyme formulations but less effective in room-temperature LAMP assays .
2-Aminobenzamide (2-AB)
  • Structure : Aromatic benzamide group instead of succinyl-glycine.
  • Key Differences: Fluorescent properties enable direct detection in chromatographic assays, unlike non-fluorescent this compound.
  • Applications : Preferred in glycan labeling for HPLC/UV detection but requires additional quenching steps in LAMP .

Functional Comparison

Compound Molecular Weight (g/mol) Solubility (Water) Thermal Stability Primary Application Key Advantage
This compound ~190.16 High Moderate LAMP assays, pathogen detection Minimal interference with enzymes
Suc-Ala-NH2 ~204.21 Moderate Moderate Protein modification Enhanced membrane permeability
2-AB ~136.15 Low High Glycan labeling (HPLC) Fluorescent detection

Research Findings and Performance Metrics

Stability in Diagnostic Assays

This compound outperforms bulkier analogs like Suc-β-Ala-NH2 in LAMP assays due to its compact structure, which minimizes steric hindrance during DNA polymerase activity. Studies in pathogen detection kits demonstrate a 15–20% higher amplification efficiency compared to Suc-Ala-NH2 .

Compatibility with Enzymatic Systems

However, it lacks intrinsic detection capabilities, necessitating secondary probes for endpoint analysis .

Limitations

  • pH Sensitivity : this compound exhibits reduced stability in alkaline conditions (pH > 8.5), whereas 2-AB remains stable up to pH 10 .
  • Synthetic Complexity : The succinyl-glycine backbone requires stringent purification to avoid by-products, increasing production costs compared to simpler amides .

Biological Activity

Suc-gly-NH2, a derivative of succinylated glycine, has garnered attention in biochemical research for its potential biological activities. This compound is primarily studied for its role in various biochemical pathways, particularly in protein modifications and its implications in drug design. The following sections provide an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound functions through several mechanisms that influence biological systems:

  • Protein Modification : The succinimide formation from aspartic acid residues in peptides can alter protein function. This modification can lead to changes in the structural properties and biological activity of peptides like antimicrobial peptides (AMPs) .
  • Antimicrobial Activity : Research indicates that the incorporation of this compound into peptides can significantly reduce their antimicrobial efficacy. For instance, the modification of the KR12 peptide with succinimide resulted in decreased activity against E. coli compared to unmodified versions .
  • Stability and Conformation : The presence of this compound affects the helical propensity and serum stability of peptides. The modified peptides exhibited reduced stability in serum, which could impact their therapeutic effectiveness .

Case Study 1: Antimicrobial Peptide Modification

A study investigated the effects of substituting aspartic acid with this compound in the KR12 peptide. The results showed:

  • Reduced Antimicrobial Activity : The modified peptide displayed a higher minimum inhibitory concentration (MIC) against E. coli compared to the unmodified KR12.
  • Altered Structural Properties : The helical structure was less pronounced in the modified peptide, correlating with its reduced membrane binding affinity .

Case Study 2: Kinetic Analysis of Succinimide Formation

Another study focused on the kinetics of succinimide formation from asparagine-containing peptides:

  • Kinetic Model Development : A quantitative model was developed to describe the isomerization reactions involving succinimide intermediates.
  • Rate-Determining Steps : The formation of succinimide was identified as the slowest step, influencing overall reaction rates significantly. This has implications for understanding how modifications like this compound can affect peptide behavior under physiological conditions .

Research Findings

A compilation of findings from various studies highlights the following key points regarding this compound:

Study Focus Findings
Antimicrobial ActivityModifications with this compound decrease antimicrobial efficacy due to altered charge and structure .
Serum StabilityPeptides with this compound show reduced stability in serum compared to their unmodified counterparts .
Kinetics of Succinimide FormationSuccinimide formation is a critical step influencing peptide isomerization rates .

Q & A

Q. How should researchers address incomplete mechanistic data in Suc-gly-NH₂ studies without overinterpreting results?

  • Methodological Answer : Use cautious language (e.g., “suggests,” “may involve”) and propose testable hypotheses in the discussion. Differentiate between correlation and causation using Granger causality tests or Bayesian networks. Cite conflicting evidence transparently and suggest follow-up experiments (e.g., knock-out models) .

Ethical & Reporting Standards

Q. What NIH guidelines apply to preclinical studies involving Suc-gly-NH₂ in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification (power analysis), randomization, and blinding. Disclose animal welfare protocols (IACUC approval number) and euthanasia methods. Share raw data via repositories like Figshare to enhance transparency .

Q. How can researchers ensure compliance with journal-specific formatting for Suc-gly-NH₂-related manuscripts?

  • Methodological Answer : Use reference managers (e.g., EndNote, Zotero) to align citations with the target journal’s style. Limit main-text figures to 5–6 key findings; place extended datasets (e.g., NMR spectra, dose-response curves) in supplementary files. Confirm word limits for abstracts (typically 150–250 words) and adhere to graphical abstract requirements .

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